molecular formula C17H21N3O4 B2642645 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-64-0

4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2642645
CAS No.: 946270-64-0
M. Wt: 331.372
InChI Key: NFOZQNWCLPCJBC-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolopyrimidine scaffold. The compound features a 4-ethoxyphenyl substituent at position 4 and a 2-hydroxypropyl group at position 4. The 2-hydroxypropyl moiety introduces a polar, protic functional group, which may improve aqueous solubility and enable hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)9-20(16(14)22)8-10(2)21/h4-7,10,15,21H,3,8-9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZQNWCLPCJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

  • Pyrrolo[3,4-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
  • Substituents : The ethoxy and hydroxy groups enhance solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. The presence of the ethoxy group has been shown to enhance the inhibitory activity against tumor cell lines.
  • Case Study : A study demonstrated that a derivative similar to our compound exhibited cytotoxicity against ovarian and breast cancer cell lines while maintaining low toxicity toward normal cells .

Antidiabetic Effects

Pyrrolo[3,4-d]pyrimidines have also been explored for their antidiabetic properties:

  • Insulin Sensitivity : Research indicates that these compounds can enhance insulin sensitivity in adipocytes. For example, a compound with a similar structure was found to increase glucose uptake significantly .
  • In Vivo Studies : In animal models, administration of these compounds led to reduced blood glucose levels without adverse effects on insulin secretion.

Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,4-d]pyrimidines has been investigated:

  • In Vitro Efficacy : Compounds have shown promising results against various bacterial strains. A derivative demonstrated effective inhibition of bacterial growth without cytotoxicity to VERO cells .
  • Broader Implications : These findings suggest potential applications in treating infections resistant to conventional antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntidiabeticIncreased insulin sensitivity
AntimicrobialEffective against bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its core pyrrolo[3,4-d]pyrimidine-2,5-dione structure with analogs, but differences in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position 4 and 6) Key Functional Groups Physicochemical Properties
Target Compound 4-(4-ethoxyphenyl), 6-(2-hydroxypropyl) Ethoxy, Hydroxypropyl Moderate lipophilicity, enhanced solubility
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) analog 4-(2-hydroxyphenyl), 6-(4-methoxyphenyl) Hydroxyl, Methoxy High polarity (Rf = 0.41), MP ~220°C
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) analog 4-(4-chlorophenyl), 6-(4-methoxybenzyl) Chloro, Methoxybenzyl High lipophilicity (Cl as EWG*)
4-(2-Methoxyphenyl)-6-(4-methylbenzyl) analog 4-(2-methoxyphenyl), 6-(4-methylbenzyl) Methoxy, Methylbenzyl Moderate solubility, steric hindrance

*EWG = Electron-withdrawing group.

Key Observations:

  • Lipophilicity: The ethoxy group in the target compound provides intermediate lipophilicity between methoxy (less lipophilic) and chloro (highly lipophilic) substituents .
  • Solubility: The 2-hydroxypropyl group likely improves aqueous solubility compared to analogs with benzyl or methylbenzyl groups (e.g., compounds in and ) .
  • Hydrogen Bonding: The hydroxyl group in the target compound and the 2-hydroxyphenyl analog () may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen-bond interactions .

Spectral and Analytical Comparisons

  • Melting Points: The hydroxypropyl substituent may lower the melting point compared to the 220°C observed for the 2-hydroxyphenyl analog (), due to reduced crystallinity .

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